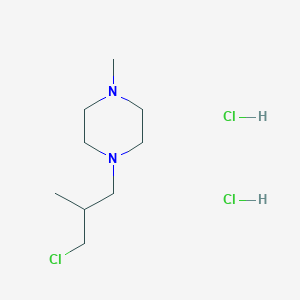

1-溴壬烷-6,6,7,7-d4

描述

Synthesis Analysis

The synthesis of CBCA involves the enzymatic oxidocyclization of cannabigerolic acid (CBGA) and cannabinerolic acid to CBCA. This process is facilitated by the enzyme cannabichromenic acid synthase, which does not require molecular oxygen or hydrogen peroxide, indicating a direct dehydrogenation pathway without hydroxylation (Morimoto et al., 1998). Further studies have provided concise synthetic pathways for CBCA, highlighting the formation of benzopyrans as a key step in the process (Lee & Wang, 2005).

Molecular Structure Analysis

The molecular structure of CBCA, like other cannabinoids, includes a terpenophenolic framework. Research using incorporation experiments with labeled glucoses has elucidated the biosynthesis pathways, showing that the terpenoid moiety of CBCA is primarily formed via the deoxyxylulose phosphate pathway, while the phenolic moiety arises from a polyketide-type reaction sequence (Fellermeier et al., 2001).

Chemical Reactions and Properties

CBCA undergoes various chemical reactions, including decarboxylation to form CBC, a non-psychotropic cannabinoid with significant biological activity. The conversion of CBCA to other cannabinoids through enzymatic processes or under specific conditions (e.g., UV light irradiation) has been a subject of study, highlighting its role in the diversity of cannabis chemical profiles (Shoyama et al., 1972).

科学研究应用

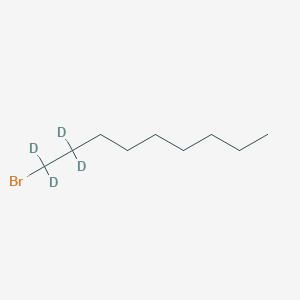

在石墨表面的单分子层形成

已研究 1-溴壬烷形成石墨表面固体单分子层的能力。采用 X 射线衍射和差示扫描量热法来研究这些单分子层的形成和结构。这些单分子层表现出溴原子的锯齿状链结构,表明它们之间几乎没有非共价相互作用。这一发现为材料科学开辟了潜在的应用,特别是在具有特定结构特性的涂层和薄膜的开发中 (Sun 等,2012).

生物活性化合物的合成

涉及使用 1-溴壬烷对生物活性化合物的合成和物理化学性质的研究。这些研究旨在找到具有潜在生物效应的新化合物,表明其在药物研究和药物开发中的作用 (Suhak 等,2015).

振动光谱研究

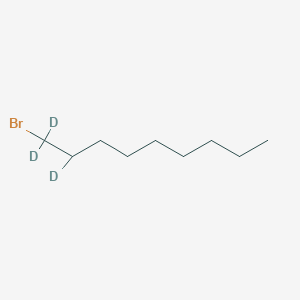

已对 1-溴壬烷进行了振动光谱研究,包括傅里叶变换红外和拉曼光谱。这些研究有助于了解分子的不同振动模式,深入了解其化学行为和性质,这在化学分析和材料科学中很有用 (Singh 等,2011).

信息素的合成

1-溴壬烷已用于昆虫信息素的合成,展示了其在农业化学和害虫管理领域的应用。合成过程涉及各种化学反应,导致产生对管理害虫种群至关重要的信息素 (Naoshima 等,1984).

安全和危害

The safety data sheet for 1-Bromononane (a similar compound) suggests that it is a combustible liquid and very toxic to aquatic life with long-lasting effects4. Precautions include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place4.

未来方向

The future directions for the use of 1-Bromononane-6,6,7,7-d4 are not detailed in the search results. However, it is mentioned that it is a valuable compound in scientific research due to its unique isotopic labeling2.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant literature or consult a chemistry professional.

属性

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUQTNXKPEMLM-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310548 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2-tetradeuteriononane | |

CAS RN |

284474-44-8 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)

![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)

![Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate](/img/structure/B1142580.png)